Carbonochloridic acid, 1,4-butanediyl ester

Overview

Description

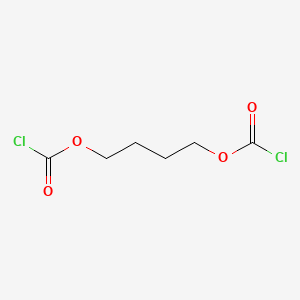

Carbonochloridic acid, 1,4-butanediyl ester, also known as 1,4-Butanediol bis(chloroformate), is a chemical compound with the molecular formula C6H8Cl2O4 . It is used as a polymerization initiator in the production of polyols .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with ester functional groups. The molecular formula is C6H8Cl2O4 .Chemical Reactions Analysis

Esters, including this compound, undergo various types of reactions. They can be hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol . This process, known as saponification, is a common reaction for esters .Scientific Research Applications

Polymerization Processes

The study by Kim et al. (2005) explores the modulation of poly(β-amino esters) by controlling their molecular weight during synthesis, using 1,4-butane diol diacrylate as the unsaturated carbonyl compound. These pH-sensitive and biodegradable polymers have potential applications in drug delivery systems, emphasizing the importance of molecular weight control in tailoring polymer properties for specific uses (M. S. Kim et al., 2005).

Biosynthesis for Industrial Chemical Production

Liu and Lu (2015) report on the autonomous production of 1,4-butanediol, a key industrial chemical, via a de novo biosynthesis pathway in engineered Escherichia coli. This modular approach divides carbon utilization into two routes and uses a quorum-sensing mechanism for production control, illustrating a significant advancement in using biological systems for chemical manufacturing (Huaiwei Liu & Ting Lu, 2015).

Catalysis and Chemical Synthesis

Dong et al. (2017) developed a palladium catalyst system for the alkoxycarbonylation of alkenes, demonstrating its application in producing esters from a wide range of feedstocks, including natural products and pharmaceuticals. This research showcases the evolving capabilities of catalysis in organic synthesis, particularly in transforming simple alkenes into complex ester products relevant to various industrial applications (Kaiwu Dong et al., 2017).

Nanocatalysts in Chemical Synthesis

Goli-Jolodar et al. (2016) introduced a novel N-sulfonated Brönsted acidic nanocatalyst for promoting the synthesis of polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. The efficient use of this catalyst in synthesizing complex organic compounds underlines the role of nanotechnology in enhancing chemical reactions and process sustainability (O. Goli-Jolodar et al., 2016).

Environmental Applications

Silva et al. (2013) focus on the environmental exposure to plasticizers, investigating the presence of DINCH metabolites in human urine samples as biomarkers for exposure assessment. Although this study does not directly relate to "Carbonochloridic acid, 1,4-butanediyl ester," it highlights the growing concern and research efforts directed at understanding the environmental impact and human exposure to various chemical compounds (MANORI J. Silva et al., 2013).

Mechanism of Action

The mechanism of ester reactions typically involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .

Future Directions

While specific future directions for Carbonochloridic acid, 1,4-butanediyl ester are not available, the field of ester chemistry continues to evolve. The development of new synthesis methods, understanding of reaction mechanisms, and applications in various industries represent ongoing areas of research. The use of esters in the production of biodegradable plastics represents a significant area of interest due to increasing sustainability concerns .

properties

IUPAC Name |

4-carbonochloridoyloxybutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKORMQZRYQYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)Cl)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062216 | |

| Record name | Tetramethylene bis(chloroformate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2157-16-6 | |

| Record name | Carbonochloridic acid, C,C′-1,4-butanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, C,C'-1,4-butanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-1,4-butanediyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylene bis(chloroformate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)

![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)

![3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine](/img/structure/B1606394.png)